molecular formula C15H22O3 B2417395 3-(4-Isopropoxy-phenyl)-4-methyl-pentanoic acid CAS No. 673440-89-6

3-(4-Isopropoxy-phenyl)-4-methyl-pentanoic acid

Cat. No.: B2417395
CAS No.: 673440-89-6
M. Wt: 250.338
InChI Key: OWEMFIYUYVNSFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Isopropoxy-phenyl)-4-methyl-pentanoic acid is an organic compound characterized by the presence of an isopropoxy group attached to a phenyl ring, which is further connected to a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Isopropoxy-phenyl)-4-methyl-pentanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-isopropoxybenzaldehyde and 4-methylpentanoic acid.

    Grignard Reaction: The 4-isopropoxybenzaldehyde undergoes a Grignard reaction with a suitable Grignard reagent, such as methylmagnesium bromide, to form the corresponding alcohol.

    Oxidation: The resulting alcohol is then oxidized to form the corresponding ketone.

    Aldol Condensation: The ketone undergoes an aldol condensation with 4-methylpentanoic acid to form the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Isopropoxy-phenyl)-4-methyl-pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly employed.

Major Products

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Nitro, bromo, and sulfonyl derivatives of the phenyl ring.

Scientific Research Applications

3-(4-Isopropoxy-phenyl)-4-methyl-pentanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-Isopropoxy-phenyl)-4-methyl-pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of inflammatory pathways or modulation of pain signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Isopropoxy-phenyl)-acrylic acid
  • 3-Amino-3-(4-Isopropoxy-phenyl)-propionic acid

Uniqueness

3-(4-Isopropoxy-phenyl)-4-methyl-pentanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-methyl-3-(4-propan-2-yloxyphenyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-10(2)14(9-15(16)17)12-5-7-13(8-6-12)18-11(3)4/h5-8,10-11,14H,9H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEMFIYUYVNSFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(=O)O)C1=CC=C(C=C1)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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